Pyromellitic dianhydride
Overview
Description
Pyromellitic Dianhydride Description
Pyromellitic dianhydride (PMDA) is a key chemical precursor used in the synthesis of various polyimides and other high-performance polymers. It is known for its ability to form materials with excellent thermal stability, mechanical properties, and chemical resistance.
Synthesis Analysis
The synthesis of PMDA-based compounds has been extensively studied. For instance, pyromellitic diimides have been synthesized through a conventional reaction between PMDA and various amines, yielding high-performance n-channel transistor semiconductors with significant mobility and on/off ratios . Additionally, PMDA has been used to create polyimides with different side chains, affecting their solubility and thermal properties . The synthesis of PMDA-based dianhydrides with bulky substituents has also been reported, which are used to prepare polyimides suitable for flexible printed circuits applications . Furthermore, novel organosoluble and gas-permeable polyimides have been synthesized from PMDA derivatives, demonstrating good solubility and high oxygen permselectivity .
Molecular Structure Analysis
The molecular structure of PMDA and its complexes has been a subject of interest. The crystal structure of a 2:1 complex of PMDA with trans-4-methylstilbene has been determined, revealing a disordered stacking arrangement in the crystal lattice . Similarly, the crystal structures of PMDA complexes with pyrene have been studied at various temperatures, providing insights into the molecular arrangement and disorder within the crystals .
Chemical Reactions Analysis
PMDA undergoes various chemical reactions to form different compounds. For example, the reaction of PMDA with polyamine in methanol solution results in the formation of ammonium carboxylate salts, leading to a 3-D network structure . PMDA has also been used as a starting compound for the synthesis of new heterocyclic nitrogen compounds, including derivatives of condensed dipyrrole, dibenzoxazine, and dipyridazine . Additionally, PMDA can polymerize with diphenylmethane diisocyanate to form novel polyimides .
Physical and Chemical Properties Analysis
The physical and chemical properties of PMDA-based polymers are influenced by their molecular structure and the nature of substituents. Polyimides derived from PMDA exhibit a range of glass transition temperatures and melting points, indicating their thermal stability . The introduction of bulky substituents into PMDA-based dianhydrides results in polyimides with low coefficients of thermal expansion and good adhesive properties . The solubility of these polymers in various organic solvents and their gas permeability are also notable characteristics .
Scientific Research Applications
Flexible Printed Circuits :
- Pyromellitic dianhydride-based polyimides demonstrate significant potential in the development of flexible printed circuits. These materials exhibit a low coefficient of thermal expansion and strong adhesion, making them suitable for this application (Choi & Yoon, 2010).
Semiconductor Technology :
- Films made from pyromellitic diimides, derived from pyromellitic dianhydride, show high mobility and excellent on/off ratios, indicating their utility in n-channel transistor semiconductors (Zheng, Huang, Sarjeant, & Katz, 2008).
Polymer Modification :
- Pyromellitic dianhydride is used as a chain extender to modify polyethylene-terephthalate (PET) for enhancing its molecular weight and suitability for film blowing and blow molding processes (Incarnato, Scarfato, Maio, & Acierno, 2000).
Polyimide Synthesis :
- New organosoluble and gas-permeable polyimides synthesized from pyromellitic dianhydride exhibit good solubility, thermal stability, and high oxygen permselectivity, useful in various industrial applications (Kim, Ahn, Kim, & Kwon, 2002).
3-D Network Formation :
- Pyromellitic dianhydride reacts with polyamine to form a unique 3-D network, which may have potential applications in various fields of material science (Su et al., 2001).
Fire Safety in Materials :
- Pyromellitic dianhydride, when used as a fire safety agent in thermoplastic polyurethane, significantly improves ignition resistance and reduces smoke production during combustion (Jiao, Wang, & Chen, 2018).
Synthesis of Novel Compounds :
- Pyromellitic dianhydride serves as a starting compound for synthesizing various novel heterocyclic nitrogen compounds with potential applications in chemistry and pharmaceuticals (Abo-Bakr, Hassan, Temirek, & Mosallam, 2012).
Energy Storage Devices :
- In the context of energy storage, pyromellitic dianhydride-based polyimides have been used to fabricate hybrid sodium-ion capacitors, demonstrating significant energy density and power density (Zhao, Yang, Whittaker, & Zhao, 2018).
Ammonia Detection :
- Pyromellitic dianhydride–4,4-oxydianiline-based films, known as Kapton, have been explored for ammonia vapor detection, showing potential for use in gas sensing technologies (Papadopoulou et al., 2016).
Molecular Dynamics and Material Analysis :
- Molecular dynamics simulations of pyromellitic dianhydride-based polyimides provide insights into their thermo-mechanical properties, useful for material analysis and design (Lei, Qi, & Wu, 2019).
Safety And Hazards
Future Directions
Polyimides, a special functional polymer, possess unparalleled advantages, such as excellent mechanical strength, extremely high thermal stability, and excellent chemical inertness; they are a promising material for Lithium-Ion Batteries (LIBs) . PMDA can be used to synthesize aromatic polyimides with excellent thermo-mechanical and chemical properties . It may also be used as a capping agent in the development of siloxane based hybrid materials for potential usage in organic electronics .
properties
IUPAC Name |
furo[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXAPJVJOKRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PYROMELLITIC DIANHYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026536 | |
Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |
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Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White hygroscopic solid; [ICSC] White or off-white powder; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
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Record name | Pyromellitic dianhydride | |
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Boiling Point |
397-400 °C | |
Record name | PYROMELLITIC DIANHYDRIDE | |
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Record name | PYROMELLITIC DIANHYDRIDE | |
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Solubility |
Soluble in some organic solvents, In water, 130 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |
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Record name | PYROMELLITIC DIANHYDRIDE | |
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Density |
1.68 g/cu cm, 1.68 g/cm³ | |
Record name | PYROMELLITIC DIANHYDRIDE | |
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Vapor Pressure |
0.0000048 [mmHg], 4.8X10-6 mm Hg @ 25 °C /Estimated/ | |
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Mechanism of Action |
...Acid anhydrides are low-molecular weight, reactive chemicals that can conjugate to human proteins, rendering the chemical-protein complex immunogenic. The major clinical problem in exposed workers appears to be immune sensitization, which can induce any of three clinical syndromes-- asthma-rhinitis, /late respiratory systemic syndrome/, or /pulmonary disease anemia/. /Acid anhydrides/ | |
Record name | PYROMELLITIC DIANHYDRIDE | |
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Product Name |
Pyromellitic dianhydride | |
Color/Form |
White powder | |
CAS RN |
89-32-7 | |
Record name | Pyromellitic dianhydride | |
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Record name | PYROMELLITIC DIANHYDRIDE | |
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Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
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Record name | Benzene-1,2:4,5-tetracarboxylic dianhydride | |
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Record name | PYROMELLITIC DIANHYDRIDE | |
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Record name | PYROMELLITIC DIANHYDRIDE | |
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Melting Point |
286 °C, 287 °C | |
Record name | PYROMELLITIC DIANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PYROMELLITIC DIANHYDRIDE | |
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Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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